molecular formula C7H9NOS2 B3026788 2-(Pyridin-2-yldisulfanyl)ethanol CAS No. 111625-28-6

2-(Pyridin-2-yldisulfanyl)ethanol

Cat. No.: B3026788
CAS No.: 111625-28-6
M. Wt: 187.3 g/mol
InChI Key: PORTXTUJPQINJC-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yldisulfanyl)ethanol is an organic compound with the molecular formula C7H9NOS2. It is characterized by the presence of a pyridine ring attached to a disulfide linkage, which is further connected to an ethanol group.

Scientific Research Applications

2-(Pyridin-2-yldisulfanyl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a linker in the synthesis of antibody-drug conjugates, which are used in targeted drug delivery systems.

    Medicine: The compound is explored for its potential in developing new therapeutic agents due to its ability to form stable disulfide bonds.

    Industry: It is used in the production of specialty chemicals and materials

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H318, H332, H335, H412, and H317 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), may cause respiratory irritation (H335), harmful to aquatic life with long-lasting effects (H412), and may cause an allergic skin reaction (H317) .

Future Directions

While specific future directions for “2-(Pyridin-2-yldisulfanyl)ethanol” are not detailed in the available resources, it’s worth noting that pyrimidine derivatives, which include this compound, have been found to exhibit diverse types of biological and pharmaceutical activities . This suggests potential future research directions in exploring these activities further.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yldisulfanyl)ethanol typically involves the reaction of 2-mercaptopyridine with 2-chloroethanol under basic conditions. The reaction proceeds through the formation of a disulfide bond between the pyridine and ethanol moieties. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-yldisulfanyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Thiols.

    Substitution: Ethers or esters.

Comparison with Similar Compounds

Uniqueness: 2-(Pyridin-2-yldisulfanyl)ethanol is unique due to its combination of a pyridine ring, disulfide linkage, and ethanol group. This combination imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(pyridin-2-yldisulfanyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS2/c9-5-6-10-11-7-3-1-2-4-8-7/h1-4,9H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORTXTUJPQINJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111625-28-6
Record name 2-(2-Pyridyldithio)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methoxycarbonyl sulfenyl chloride (10 mL, 110 mmol), in dichloromethane (100 mL), cooled to 0 C, was added mercaptoethanol (7.6 mL, 110 mmol), dropwise. The reaction mixture was allowed to stir at 0° C. for 30 min. At this point, a solution of 2-mercaptopyridine (12.2 g, 110 mmol) in dichloromethane (160 mL) was added. The solution was allowed to react at 0° C. for 1 hr and then was allowed to warm to RT for another 1 hr. Solid product was observed to have fallen out of solution. TLC (1:1 Pet Ether/EtOAc) showed that significant product had been formed. The reaction mixture was concentrated to a volume of 125 mL. The mixture was filtered through a Buchner funnel. The filter cake was washed with dichloromethane and then dried under vacuum overnight to afford 2-(2-(Pyridin-2-yl)disulfanyl)ethanol (23.6 g), as the HCl salt.
Quantity
10 mL
Type
reactant
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100 mL
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mercaptoethanol
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7.6 mL
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reactant
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12.2 g
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reactant
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160 mL
Type
solvent
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[Compound]
Name
Pet Ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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